6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine
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Overview
Description
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the piperazine and pyridazine rings in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Ethylsulfonyl Group Addition: The ethylsulfonyl group can be added through sulfonation reactions.
Final Coupling: The final step involves coupling the piperazine and pyridazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like amines or halides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Acting as an agonist or antagonist at a receptor site, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine
- 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(m-tolyl)pyridazin-3-amine
- 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyrimidin-3-amine
Uniqueness
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its ethylsulfonyl and p-tolyl groups, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N-(4-methylphenyl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-3-25(23,24)22-12-10-21(11-13-22)17-9-8-16(19-20-17)18-15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNRSZJLDYZADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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